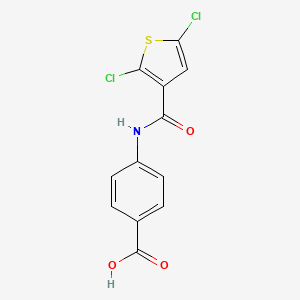

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid

Description

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a benzoic acid derivative featuring a dichlorothiophene carboxamido substituent. This compound combines a thiophene ring (substituted with chlorine atoms at positions 2 and 5) linked via a carboxamide group to the para position of benzoic acid. The thiophene moiety and chlorine substituents may enhance lipophilicity and electronic properties, influencing binding interactions and metabolic stability.

Properties

IUPAC Name |

4-[(2,5-dichlorothiophene-3-carbonyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S/c13-9-5-8(10(14)19-9)11(16)15-7-3-1-6(2-4-7)12(17)18/h1-5H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKWBGHGLJVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)C2=C(SC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid typically involves the following steps:

Preparation of 2,5-Dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene-3-carboxylic acid using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Carboxamide Linkage: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with 4-aminobenzoic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted thiophene derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS No. 941942-91-2) is a notable chemical with diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and biochemistry. This article explores its applications, supported by case studies and data tables that provide comprehensive insights into its utility.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as a potential lead compound for developing new pharmaceuticals. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit the growth of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways.

Material Science

The compound is also explored for its properties in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Photovoltaics

In a study published in Advanced Materials, researchers utilized this compound as a building block for creating novel organic photovoltaic materials. The incorporation of thiophene units improved charge transport properties, leading to enhanced efficiency in solar cells.

Biochemical Research

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms.

Case Study: Enzyme Inhibition

A notable study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that it effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Lead compound for drug development | Anticancer activity observed |

| Material Science | Building block for organic photovoltaics | Improved efficiency in solar cells |

| Biochemical Research | Enzyme inhibition studies | Significant inhibition of metabolic enzymes |

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxamide and benzoic acid moieties can form hydrogen bonds with target proteins, while the dichlorothiophene ring can engage in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The primary structural analogs of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid include 4-(3-chloroanilino)benzoic acid () and caffeic acid (). Key differences are summarized below:

Crystallographic and Physicochemical Properties

- Crystal Packing: 4-(3-Chloroanilino)benzoic Acid: Forms acid-acid dimers via O–H···O hydrogen bonds (2.63 Å) . The aromatic rings exhibit a dihedral angle of 34.66°, leading to a twisted conformation . 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic Acid: Likely forms similar O–H···O dimers, with additional N–H···O interactions from the amide group. The thiophene ring’s planarity may reduce steric hindrance compared to the aniline analog.

Pharmacological Implications

- Solubility : The thiophene analog’s increased lipophilicity may reduce aqueous solubility compared to the aniline derivative, necessitating formulation adjustments.

- Metabolic Stability : Chlorine atoms and the thiophene ring could slow oxidative metabolism, improving half-life .

Biological Activity

4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid can be broken down into two main components: the benzoic acid moiety and the thiophene derivative. The presence of chlorine atoms on the thiophene ring significantly influences its biological activity.

The mechanism by which 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as enzymes and receptors involved in various cellular processes. For instance, studies have indicated that compounds with similar structures can modulate proteasomal activity and influence cellular signaling pathways, suggesting a potential role in regulating protein degradation systems like the ubiquitin-proteasome pathway.

Biological Activity

Research has demonstrated several biological activities associated with 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antiproliferative Effects : In vitro assays have shown that it can inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound has been reported to inhibit enzymes such as neurolysin and angiotensin-converting enzyme (ACE), which are crucial in various physiological processes.

Case Studies

- Anticancer Activity : A study investigated the effects of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

- Enzyme Interaction Studies : In silico docking studies indicated that the compound binds effectively to cathepsins B and L, which are involved in protein degradation pathways. This binding was characterized by favorable Glide scores, indicating strong interactions with these enzymes.

- Toxicity Assessment : Toxicological evaluations showed that at lower concentrations (1-10 µg/mL), the compound did not exhibit cytotoxic effects on normal human fibroblasts, highlighting its safety profile for further development.

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling 2,5-dichlorothiophene-3-carboxylic acid with 4-aminobenzoic acid via amide bond formation. Key steps include:

- Activation of the carboxyl group : Use coupling agents like EDC/HOBt for efficient amide bond formation.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or reverse-phase HPLC to isolate the product.

- Validation : Confirm purity via HPLC (≥95%) and characterize using -NMR and FT-IR to verify the absence of unreacted precursors .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in DMSO-d resolve the thiophene and benzoic acid moieties. Compare chemical shifts with analogous compounds (e.g., 3,5-dichlorobenzoic acid derivatives) for structural validation .

- Mass Spectrometry : High-resolution ESI-MS provides the exact mass (calculated: ~315.940 Da) to confirm molecular formula (CHClNOS) .

- FT-IR : Peaks at ~1680 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) confirm functional groups.

Q. How can researchers validate analytical methods for quantifying this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in water). Validate linearity (R > 0.99), LOD/LOQ, and precision (RSD < 2%) per ICH guidelines.

- Cross-Validation : Compare results with LC-MS or UV-Vis spectroscopy (λ ~270 nm for thiophene derivatives) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve signal-to-noise ratios.

- Refinement : Employ SHELXL (SHELX suite) to handle twinning via the TWIN/BASF commands. For disorder, apply PART/SUMP constraints to model alternative conformations .

- Validation : Check R (< 5%) and R using tools like PLATON to ensure model accuracy .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare calculated NMR shifts with experimental data to identify discrepancies.

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) in calculations. Adjust for tautomeric or protonation state mismatches .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- Derivative Synthesis : Replace thiophene Cl atoms with F or methyl groups to assess electronic effects.

- Biological Assays : Test derivatives for activity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ constants).

- Computational Docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding modes. Validate with MD simulations .

Q. How to analyze polymorphism or conformational flexibility in the solid state?

- Methodological Answer :

- Variable-Temperature XRD : Collect data at 100–300 K to identify phase transitions.

- Hirshfeld Surface Analysis : Use CrystalExplorer to map intermolecular interactions (e.g., Cl···Cl contacts).

- Thermal Analysis : DSC/TGA reveals melting points and stability ranges. Compare with ORTEP-generated thermal ellipsoid plots .

Q. How can mechanistic insights into its reactivity be obtained?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates under acidic/basic conditions via UV-Vis. Use Eyring plots to determine activation parameters.

- Isotopic Labeling : Synthesize -labeled analogs to trace reaction pathways via -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.